Stereochemical Control: The (S)-Enantiomer vs. (R)-Enantiomer and Racemate
(S)-tert-Butyl 3-amino-2-methylpropanoate bears a defined (S)-stereocenter at the C2 position [1]. This stereochemistry is not shared by the (R)-enantiomer (CAS 120378-12-3) nor by the racemic mixture, [R,S]-tert-Butyl 3-amino-2-methylpropionate . In applications requiring enantiopure intermediates, substitution with the racemate introduces 50% incorrect stereoisomer, while substitution with the (R)-enantiomer produces molecules with opposite three-dimensional geometry. Stereochemical purity is defined by the presence of one defined stereocenter and zero undefined stereocenters [1].
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | (S)-configuration at C2 (CAS 725238-44-8) |
| Comparator Or Baseline | (R)-enantiomer (CAS 120378-12-3) or racemic mixture |
| Quantified Difference | Opposite stereochemistry or 50:50 mixture |
| Conditions | Structural identification via stereochemical descriptor and CAS registry |
Why This Matters
For asymmetric synthesis and chiral drug discovery, the defined (S)-stereochemistry ensures the target molecule incorporates the intended three-dimensional orientation, which directly impacts biological activity and synthetic outcome.
- [1] Kuujia. Cas no 725238-44-8 (tert-butyl (2S)-3-amino-2-methylpropanoate). Defined Atom Stereocenter Count: 1. View Source
